Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid
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Overview
Description
Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid is a synthetic azo dye commonly used in various industries. It is known for its vibrant color and is often utilized in textiles, food, and cosmetics. This compound is also referred to as C.I. Mordant Blue 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid typically involves the diazotization of 4-chloro-2-aminophenol-6-sulfonic acid followed by coupling with 1-naphthol-5-sulfonic acid. The reaction is carried out in an aqueous medium under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a fine crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction typically yields amines .
Scientific Research Applications
Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The mechanism of action of Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The compound’s azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Allura Red AC: Another azo dye with similar applications but different molecular structure.
Tartrazine: A yellow azo dye used in food and cosmetics.
Sunset Yellow FCF: An orange azo dye with similar uses
Uniqueness
Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions makes it versatile for different applications .
Properties
Molecular Formula |
C16H11ClN2Na2O8S2+2 |
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Molecular Weight |
504.8 g/mol |
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
InChI Key |
FBNOWTWLVCWGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)O)Cl)C(=C1)S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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